molecular formula C20H30N2O3 B2737734 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide CAS No. 921540-64-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide

Cat. No. B2737734
M. Wt: 346.471
InChI Key: NMSFMQZEZDLGBW-UHFFFAOYSA-N
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Description

The chemical compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide possesses immense potential for scientific research due to its unique properties and structural complexity1. Its application ranges from drug development to material synthesis1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that the synthesis of such complex molecules often involves multiple steps and requires a deep understanding of organic chemistry.



Molecular Structure Analysis

The molecular formula of this compound is C23H30N2O4S2. The structure is complex, featuring a tetrahydrobenzo[b][1,4]oxazepin ring system, which is substituted with various functional groups1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, given its structural complexity, it’s likely that it can participate in a variety of chemical reactions, depending on the conditions and reagents used.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 430.562. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.


Scientific Research Applications

Heterocyclic Compound Synthesis

  • Facile Construction of Heterocyclic Systems : Research has demonstrated methods for constructing rare heterocyclic systems like dibenzo[b,f][1,4]oxazepines, which share structural similarities with the compound , showcasing the synthetic versatility and potential pharmaceutical applications of such frameworks (A. Sapegin et al., 2012).

Mechanistic Insights into Drug Metabolism

  • Study of CYP3A-Mediated Metabolism : Though not directly related to the specific compound, studies on dual angiotensin and endothelin receptor antagonists reveal insights into the CYP3A-mediated metabolism, a critical factor in the development of compounds with improved pharmacokinetic profiles (Hongjiang Zhang et al., 2007).

Antibacterial Activity

  • Novel Antibacterial Agents : The synthesis and QSAR studies of novel compounds similar in complexity to the target compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antimicrobials from complex heterocycles (M. Palkar et al., 2017).

Anti-Serotoninergic and Anti-Histaminic Effects

  • Preventive Treatment of Serotonin-Migraine : Compounds with structures similar to the specified chemical have been explored for their potential in treating serotonin-migraine through anti-serotoninergic and anti-histaminic effects, illustrating the therapeutic promise of such molecules (F. Sulman et al., 1981).

Multicomponent Synthesis

  • One-Pot Multicomponent Syntheses : Novel synthetic routes have been developed for the one-pot multicomponent synthesis of compounds including tetrahydrobenzo[b][1,4]oxazepines, indicating the potential for efficient production of complex molecules for various applications (A. Shaabani et al., 2010).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols.


Future Directions

Given the potential applications of this compound in areas such as drug development and material synthesis1, future research could focus on exploring these applications in more detail. Additionally, further studies could aim to elucidate the compound’s mechanism of action and its physical and chemical properties.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.


properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-6-7-18(23)21-15-8-9-16-17(12-15)25-13-20(4,5)19(24)22(16)11-10-14(2)3/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSFMQZEZDLGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide

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